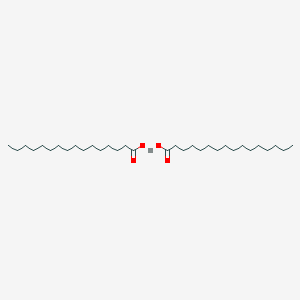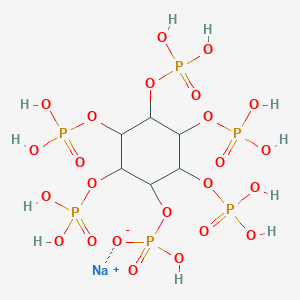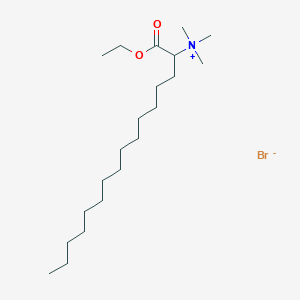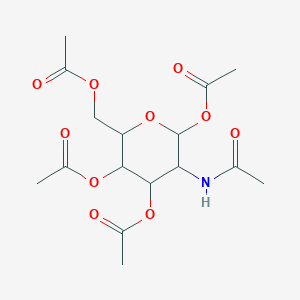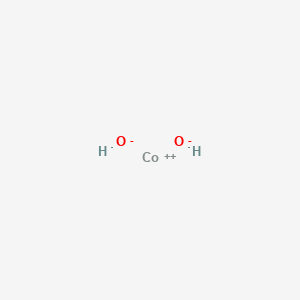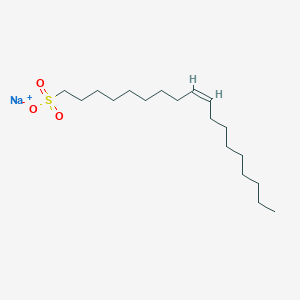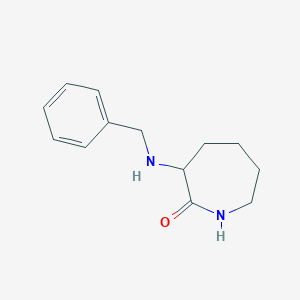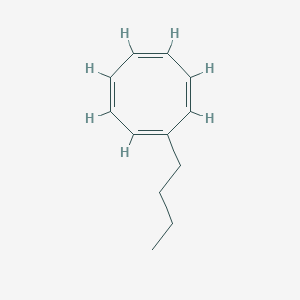
1,3,5,7-Cyclooctatetraene, 1-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Cyclooctatetraene, 1-butyl- is a chemical compound that belongs to the family of cyclooctatetraenes. It is a cyclic hydrocarbon that has a butyl group attached to one of its carbons. This compound has been the focus of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Cyclooctatetraene, 1-butyl- is not fully understood. However, it is believed that the butyl group attached to the cyclooctatetraene ring plays a significant role in its properties and potential applications.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,3,5,7-Cyclooctatetraene, 1-butyl-. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,5,7-Cyclooctatetraene, 1-butyl- is its excellent electron transport properties, which make it a potential candidate for use in organic electronic devices. However, its limited solubility in common solvents and its sensitivity to air and moisture are significant limitations for its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the research on 1,3,5,7-Cyclooctatetraene, 1-butyl-. One of the most promising directions is the development of new synthesis methods that can overcome the limitations of the current methods. Another potential direction is the study of the potential applications of this compound in other fields, such as catalysis and materials science.
In conclusion, 1,3,5,7-Cyclooctatetraene, 1-butyl- is a promising compound that has unique properties and potential applications in various scientific fields. Further research is needed to fully understand its properties and potential applications, and to develop new synthesis methods that can overcome its limitations.
Métodos De Síntesis
The synthesis of 1,3,5,7-Cyclooctatetraene, 1-butyl- can be achieved through several methods. One of the most common methods is the reaction of cyclooctatetraene with butyllithium in anhydrous ether. The reaction results in the formation of 1,3,5,7-Cyclooctatetraene, 1-butyl- along with lithium bromide as a byproduct.
Aplicaciones Científicas De Investigación
1,3,5,7-Cyclooctatetraene, 1-butyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic electronics. This compound has been shown to have excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
Propiedades
Número CAS |
13402-37-4 |
|---|---|
Nombre del producto |
1,3,5,7-Cyclooctatetraene, 1-butyl- |
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
butylcyclooctatetraene |
InChI |
InChI=1S/C12H16/c1-2-3-9-12-10-7-5-4-6-8-11-12/h4-8,10-11H,2-3,9H2,1H3/b5-4-,6-4?,7-5?,8-6-,10-7-,11-8?,12-10?,12-11- |
Clave InChI |
XFZXRUMEKNEIPI-LXEMQXBHSA-N |
SMILES isomérico |
CCCC/C/1=C/C=C\C=C/C=C1 |
SMILES |
CCCCC1=CC=CC=CC=C1 |
SMILES canónico |
CCCCC1=CC=CC=CC=C1 |
Sinónimos |
1-Butylcyclooctatetraene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



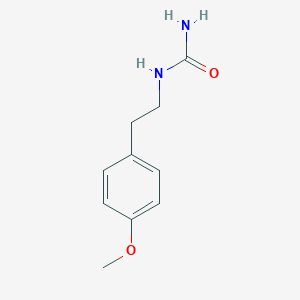
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
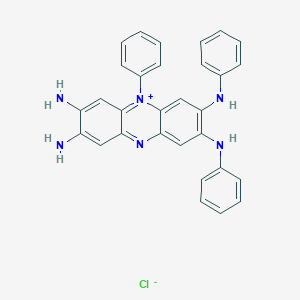
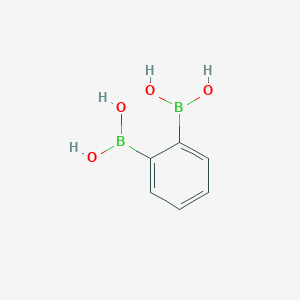
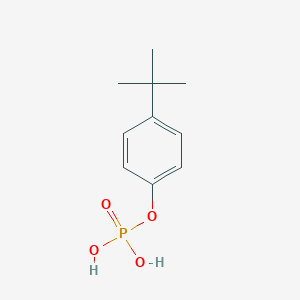
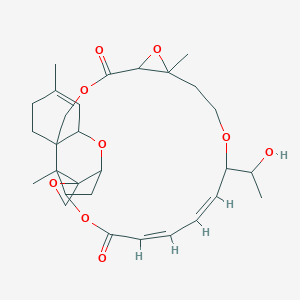
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
